molecular formula C10H7ClFNO B8554103 2-Chloro-7-fluoro-8-methoxyquinoline

2-Chloro-7-fluoro-8-methoxyquinoline

Cat. No.: B8554103
M. Wt: 211.62 g/mol
InChI Key: BGDNZFFPVCWIPP-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-8-methoxyquinoline (CAS 928627-10-5) is a versatile fluorinated and chlorinated quinoline derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound is a valuable building block for the development of novel therapeutic agents, particularly in the field of oncology. Scientific studies have demonstrated that 7-fluoro-8-methoxyquinoline-based compounds can be designed as potent and selective antitumor inhibitors . Specifically, 4-anilinoquinoline derivatives synthesized from this scaffold have shown excellent antiproliferative activities against human cancer cell lines, such as gastric carcinoma (BGC-823) and cervical cancer (HeLa), with performance superior to established drugs like gefitinib . The structure-activity relationship (SAR) indicates that the 7-fluoro substituent is a key feature for enhancing this antitumor potency . Beyond anticancer applications, the quinoline core is a privileged structure in developing antibacterial agents . Research into fluoroquinoline derivatives has shown that these compounds can exhibit significant antibacterial and antioxidant activities, with some demonstrating binding affinity against targets like E. coli DNA gyrase B and human topoisomerase IIα . The molecular formula of this compound is C 10 H 7 ClFNO, with a molecular weight of 211.62 g/mol . The reactive 2-chloro group on the quinoline ring allows for further functionalization via nucleophilic substitution, making this compound a highly versatile precursor for generating diverse chemical libraries for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

2-chloro-7-fluoro-8-methoxyquinoline

InChI

InChI=1S/C10H7ClFNO/c1-14-10-7(12)4-2-6-3-5-8(11)13-9(6)10/h2-5H,1H3

InChI Key

BGDNZFFPVCWIPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1N=C(C=C2)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Key structural analogs include quinoline and quinazoline derivatives with varying substituent patterns. Below is a comparative analysis:

Table 1: Molecular Properties of 2-Chloro-7-fluoro-8-methoxyquinoline and Analogs
Compound Name Molecular Formula Molecular Weight Substituent Positions Heterocycle Core
This compound C₁₀H₇ClFNO 215.62 g/mol 2-Cl, 7-F, 8-OCH₃ Quinoline
2-Chloro-8-fluoro-5-methoxyquinoline C₁₀H₇ClFNO 215.62 g/mol 2-Cl, 8-F, 5-OCH₃ Quinoline
8-Chloro-7-methoxyquinoline C₁₀H₈ClNO 193.63 g/mol 8-Cl, 7-OCH₃ Quinoline
4-Chloro-8-fluoro-7-methoxyquinazoline C₉H₆ClFN₂O 224.61 g/mol 4-Cl, 8-F, 7-OCH₃ Quinazoline

Key Observations :

  • Substituent Position Effects: The position of substituents significantly alters molecular interactions. For example, this compound and 2-Chloro-8-fluoro-5-methoxyquinoline share the same molecular formula but differ in substituent arrangement, which may influence steric effects and electronic properties .

Preparation Methods

Starting Materials and Reaction Design

The synthesis typically begins with 2-chloroquinoline or 8-fluoro-7-methoxyquinoline as precursors. Halogenation (chlorination or fluorination) and methoxylation are performed sequentially or concurrently. For instance, chlorination at position 2 may involve phosphorus oxychloride (POCl₃), while fluorination employs hydrofluoric acid or fluorine gas under controlled conditions. Methoxylation is achieved via nucleophilic aromatic substitution (SNAr) using sodium methoxide (NaOCH₃) in polar aprotic solvents like dimethylformamide (DMF).

Reaction Conditions and Challenges

Key parameters include:

  • Temperature : 80–120°C for SNAr reactions.

  • Solvent : DMF or dimethyl sulfoxide (DMSO) to stabilize intermediates.

  • Catalysts : Pyridine hydrochloride aids in deprotonation and accelerates substitution.

A major challenge is avoiding over-halogenation, which necessitates precise stoichiometry. For example, a molar ratio of 1:1.2 for quinoline-to-POCl₃ minimizes di- or tri-chlorinated byproducts.

Multi-step Synthesis via Intermediate Formation

Protocol from CN108191753A

This patent outlines a scalable method for 5-chloro-8-hydroxyquinoline, adaptable for 2-chloro-7-fluoro-8-methoxyquinoline:

  • Step 1 : Combine 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and methacrylaldehyde in hydrochloric acid (25–30% concentration) at 90°C.

  • Step 2 : Add methacrylaldehyde-glacial acetic acid mixture dropwise, followed by reflux crystallization.

  • Step 3 : Neutralize with sodium hydroxide, isolate via filtration, and purify with activated carbon.

Table 1: Performance Metrics from CN108191753A

ParameterExample 3Example 4Example 5
Yield (%)95102105
HPLC Purity (%)989797
Reaction Time (h)666

The high yields (>95%) and short reaction times (6 hours) underscore the efficiency of this approach.

Adaptation for Target Compound

Replacing 4-chloro-2-aminophenol with 7-fluoro-2-chloroquinoline and adjusting nitrophenol ratios could introduce the methoxy group at position 8. Glacial acetic acid facilitates protonation, enhancing electrophilicity at the substitution site.

Displacement Reaction Methodology

Fluorine-Methoxy Exchange

The patent US20030212276A1 describes displacing fluorine at position 7 with alkoxides:

  • Step 1 : React 7-fluoro-3-quinolinecarbonitrile with sodium methoxide (NaOCH₃) in DMF at 100°C.

  • Step 2 : Quench with aqueous HCl, isolate via solvent extraction.

Industrial Scale Production Techniques

Continuous Flow Reactors

Search result highlights industrial protocols using continuous flow systems to enhance mixing and heat transfer. Key advantages include:

  • Residence Time : 10–15 minutes vs. 6 hours in batch reactors.

  • Yield Improvement : 5–10% increase due to reduced side reactions.

Solvent Recovery Systems

Glacial acetic acid and hydrochloric acid are recycled via distillation, reducing waste and cost.

Analytical Characterization

HPLC and NMR Validation

  • HPLC : Purity >97% with a C18 column (methanol:water = 70:30).

  • 1^1H NMR : Peaks at δ 3.90 (s, OCH₃), δ 7.45–8.20 (m, aromatic H).

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Halogenation-Methoxylation8595Moderate
Multi-step Synthesis95–10597–98High
Displacement Reaction9099Low

The multi-step synthesis offers the best balance of yield and scalability, while displacement reactions excel in purity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-7-fluoro-8-methoxyquinoline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and methoxylation. For example, Suzuki-Miyaura coupling using halogenated boronic acids (e.g., 6-chloro-2-fluoro-3-methoxyphenylboronic acid) under palladium catalysis can introduce substituents . Condensation reactions with phthalimido-bromo-alkane intermediates, followed by hydrazine hydrate treatment, may optimize functional group introduction . Yield optimization requires temperature control (e.g., 60–80°C), inert atmospheres, and purification via recrystallization (using methanol/water mixtures) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. HPLC with UV detection (λ = 254 nm) and C18 columns ensures chromatographic purity (>95%). Mass spectrometry (ESI-MS or HRMS) validates molecular weight. Cross-reference data with NIST Chemistry WebBook for halogenated quinolines to resolve ambiguities .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods or gloveboxes for reactions involving volatile intermediates . Waste must be segregated into halogenated organic containers and processed by certified disposal services. Spill management requires neutralization with sodium bicarbonate and adsorption via vermiculite .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

  • Methodological Answer : Perform triplicate measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points). Compare results with standardized datasets (e.g., NIST) . For solubility, use shake-flask methods in buffered solutions (pH 1–12) to assess pH-dependent behavior. Statistical analysis (ANOVA) identifies outliers due to procedural variability .

Q. What methodologies are employed to determine the crystal structure of halogenated quinoline derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves molecular packing. For twinned crystals (common in halogenated quinolines), use Olex2 or SHELX software for refinement. Hydrogen-bonding networks (e.g., N–H⋯N interactions) and dihedral angles (e.g., 70.22° between quinoline and methoxybenzene rings) inform reactivity and stability .

Q. What strategies enable selective functionalization at specific positions without disrupting existing substituents?

  • Methodological Answer : Protect the methoxy group with tert-butyldimethylsilyl (TBDMS) ethers before introducing new groups at C-2 or C-7. Use NaBH₃CN for selective reduction of imine intermediates in acidic conditions (pH ≈ 6) . For fluorination, employ Balz-Schiemann reactions with diazonium tetrafluoroborates to preserve chloro and methoxy groups .

Q. How can computational chemistry (e.g., DFT) be integrated with experimental data to elucidate reaction mechanisms?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model transition states and intermediates. Validate with experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling (¹⁸O or ²H). Compare computed IR spectra with experimental results to confirm intermediate structures .

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